

An In-Depth Technical Guide to the Physical Properties of Fmoc-D-leucinol

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Fmoc-D-leucinol*

Cat. No.: *B613497*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical properties of **Fmoc-D-leucinol**, a critical building block in peptide synthesis and drug development.^[1] The information is presented to be a valuable resource for researchers and professionals engaged in chemistry, biochemistry, and pharmaceutical development.

Core Physical Properties

Fmoc-D-leucinol, also known as (R)-(9H-Fluoren-9-yl)methyl (1-hydroxy-4-methylpentan-2-yl)carbamate, is a white powder at room temperature.^[1] It is a derivative of the D-enantiomer of leucinol, protected at the amine group with a fluorenylmethyloxycarbonyl (Fmoc) group. This protecting group is crucial for its application in solid-phase peptide synthesis (SPPS), as it can be readily removed under mild basic conditions.^[1]

Table 1: Summary of Quantitative Physical Data for **Fmoc-D-leucinol** and Related Compounds

Property	Fmoc-D-leucinol	Fmoc-L-leucinol
Molecular Formula	$C_{21}H_{25}NO_3$ ^[1]	$C_{21}H_{25}NO_3$ ^[2]
Molecular Weight	339.43 g/mol ^[1]	339.4 g/mol ^[2]
Appearance	White powder ^[1]	White powder ^[2]
Melting Point	135-139 °C ^[1]	131-134 °C ^[2]
Optical Rotation	Data not available	$[\alpha]D^{20} = -22 \pm 2^\circ$ (c=1 in DMF) ^[2]
Solubility	Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone. ^[3]	Readily soluble in organic solvents such as methanol, ethanol, and dimethylformamide; slightly soluble in water. ^[4]

Note: Specific quantitative data for the optical rotation of **Fmoc-D-leucinol** is not readily available in the surveyed literature. The data presented is for the L-enantiomer, Fmoc-L-leucinol, and can be considered a reasonable estimate for the magnitude of rotation, with the sign being opposite. Similarly, detailed quantitative solubility data for **Fmoc-D-leucinol** is sparse; the provided information is based on the related compound Fmoc-D-leucine and general knowledge of Fmoc-protected amino alcohols.

Experimental Protocols

The following are detailed methodologies for determining the key physical properties of **Fmoc-D-leucinol**.

Determination of Melting Point

Objective: To determine the temperature range over which **Fmoc-D-leucinol** transitions from a solid to a liquid.

Apparatus:

- Melting point apparatus (e.g., Thiele tube or digital melting point apparatus)

- Capillary tubes (sealed at one end)
- Thermometer
- Mortar and pestle

Procedure:

- Sample Preparation: A small amount of dry **Fmoc-D-leucinol** is finely ground using a mortar and pestle.
- Capillary Loading: The open end of a capillary tube is pressed into the powdered sample, and the tube is tapped gently to pack the solid into the sealed end. A sample height of 2-3 mm is sufficient.
- Apparatus Setup:
 - Thiele Tube: The capillary tube is attached to a thermometer with a rubber band, ensuring the sample is level with the thermometer bulb. The assembly is then immersed in a high-boiling point oil (e.g., mineral oil or silicone oil) within the Thiele tube.
 - Digital Apparatus: The capillary tube is inserted into the heating block of the digital melting point apparatus.
- Heating: The apparatus is heated gently and steadily. The heating rate should be slow (1-2 °C per minute) as the temperature approaches the expected melting point.
- Observation: The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the entire sample becomes a clear liquid is recorded as the end of the melting range.
- Reporting: The melting point is reported as a range (e.g., 135-139 °C).

Determination of Solubility

Objective: To qualitatively or quantitatively determine the solubility of **Fmoc-D-leucinol** in various solvents.

Apparatus:

- Test tubes or small vials
- Vortex mixer or magnetic stirrer
- Analytical balance
- Graduated cylinders or pipettes

Procedure (Qualitative):

- Sample Preparation: A small, accurately weighed amount of **Fmoc-D-leucinol** (e.g., 10 mg) is placed into a series of test tubes.
- Solvent Addition: A known volume of a specific solvent (e.g., 1 mL of water, ethanol, DMF, DMSO, etc.) is added to each test tube.
- Mixing: The test tubes are agitated vigorously (e.g., using a vortex mixer) for a set period (e.g., 1-2 minutes).
- Observation: The mixture is visually inspected to determine if the solid has completely dissolved.
- Reporting: The solubility is reported qualitatively as "soluble," "sparingly soluble," or "insoluble" for each solvent.

Procedure (Quantitative - Shake-Flask Method):

- Saturated Solution Preparation: An excess amount of **Fmoc-D-leucinol** is added to a known volume of the desired solvent in a sealed flask.
- Equilibration: The flask is agitated at a constant temperature for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached and a saturated solution is formed.
- Phase Separation: The undissolved solid is allowed to settle, or the solution is filtered or centrifuged to separate the solid from the liquid phase.

- Concentration Determination: A known volume of the clear, saturated solution is carefully removed, and the solvent is evaporated to dryness. The mass of the remaining solid is determined.
- Calculation: The solubility is calculated and expressed in units such as g/L or mg/mL.

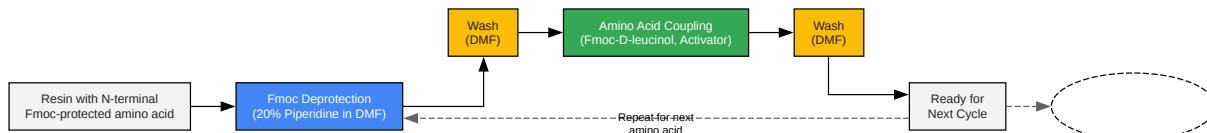
Measurement of Optical Rotation

Objective: To measure the specific rotation of **Fmoc-D-leucinol**, which is a characteristic property of chiral molecules.

Apparatus:

- Polarimeter
- Polarimeter cell (sample tube) of a known path length (e.g., 1 dm)
- Volumetric flask
- Analytical balance
- Sodium D-line light source (589 nm)

Procedure:


- Solution Preparation: A solution of **Fmoc-D-leucinol** is prepared by accurately weighing a known mass of the compound and dissolving it in a specific volume of a suitable solvent (e.g., DMF) in a volumetric flask. The concentration (c) is calculated in g/mL.
- Blank Measurement: The polarimeter cell is filled with the pure solvent, and the instrument is calibrated to a zero reading.
- Sample Measurement: The polarimeter cell is rinsed and then filled with the prepared solution of **Fmoc-D-leucinol**, ensuring no air bubbles are present.
- Rotation Observation: The cell is placed in the polarimeter, and the observed rotation (α) is measured.

- Specific Rotation Calculation: The specific rotation ($[\alpha]$) is calculated using the following formula: $[\alpha] = \alpha / (l * c)$ where:
 - α is the observed rotation in degrees.
 - l is the path length of the polarimeter cell in decimeters (dm).
 - c is the concentration of the solution in g/mL.
- Reporting: The specific rotation is reported with the temperature and wavelength of light used (e.g., $[\alpha]D^{20}$, where D refers to the sodium D-line and 20 is the temperature in Celsius).

Mandatory Visualizations

Solid-Phase Peptide Synthesis (SPPS) Workflow

Fmoc-D-leucinol is a key reagent in SPPS, a widely used method for synthesizing peptides. The following diagram illustrates the general workflow of a single coupling cycle in Fmoc-based SPPS.

[Click to download full resolution via product page](#)

Caption: A simplified workflow of a single cycle in Fmoc-based solid-phase peptide synthesis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. chemimpex.com [chemimpex.com]
- 2. chemimpex.com [chemimpex.com]
- 3. Fmoc-D-leucine | 114360-54-2 [amp.chemicalbook.com]
- 4. Fmoc-L-Leucine (Fmoc-Leu-OH) BP EP USP CAS 35661-60-0 Manufacturers and Suppliers - Price - Fengchen [fengchengroup.com]
- To cite this document: BenchChem. [An In-Depth Technical Guide to the Physical Properties of Fmoc-D-leucinol]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b613497#what-are-the-physical-properties-of-fmoc-d-leucinol\]](https://www.benchchem.com/product/b613497#what-are-the-physical-properties-of-fmoc-d-leucinol)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com